2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide
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Overview
Description
2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide is an organic compound belonging to the class of isoindolones. These are aromatic polycyclic compounds that contain an isoindole bearing a ketone.
Preparation Methods
The synthesis of 2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonamide with isoindole derivatives under specific conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity .
Chemical Reactions Analysis
2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as zinc/acetic acid or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. One known target is carbonic anhydrase, an enzyme involved in various physiological processes. The compound inhibits the activity of this enzyme, leading to its therapeutic effects. The pathways involved in its action are still under investigation .
Comparison with Similar Compounds
2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide can be compared with other similar compounds, such as:
Properties
CAS No. |
87177-16-0 |
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Molecular Formula |
C14H9ClN2O3S |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
2-chloro-5-(3-oxoisoindol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H9ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7H,(H2,16,19,20) |
InChI Key |
DZYPJNMPERLMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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